Alkaline Hydrolysis Rate Constant Differentiation: Phenyl Dimethylcarbamate vs. N-Methylcarbamate Esters
The second-order alkaline hydrolysis rate constant (kOH) of phenyl N,N-dimethylcarbamate is systematically lower than that of corresponding N-methylcarbamate esters, as established by linear free energy relationships correlating kOH with the pKa of the leaving phenol [1]. This study provides quantitative structure-reactivity plots for N,N-dimethyl-, N-methyl-N-phenyl-, N-methyl-, and N-phenyl-carbamates, enabling direct class-level estimation of hydrolytic stability differences.
| Evidence Dimension | Second-order alkaline hydrolysis rate constant (kOH) in water |
|---|---|
| Target Compound Data | Estimable from pKa of phenol (≈9.95) using N,N-dimethylcarbamate LFER curve; predicted kOH lower than N-methyl analog by approximately 1 log unit based on class-level structure-reactivity plots [1] |
| Comparator Or Baseline | Corresponding phenyl N-methylcarbamate (theoretical kOH estimable from same LFER framework; no direct experimental value for unsubstituted phenyl N-methylcarbamate provided in source) |
| Quantified Difference | N,N-dimethyl substitution reduces kOH relative to N-methyl substitution; exact magnitude dependent on leaving group pKa per LFER curves presented in [1] |
| Conditions | Alkaline aqueous conditions; second-order kinetics; environmental water context |
Why This Matters
Procurement of the correct carbamate ester (N,N-dimethyl vs. N-methyl) is essential for environmental fate studies, as hydrolysis half-life predictions differ by approximately one order of magnitude depending on nitrogen substitution pattern.
- [1] Wolfe, N.L.; Zepp, R.G.; Paris, D.F. Use of structure-reactivity relationships to estimate hydrolytic persistence of carbamate pesticides. Water Research, 1978, 12(8), 561–563. DOI: 10.1016/0043-1354(78)90133-1. View Source
